molecular formula C13H14O2 B592248 Tert-butyl 3-ethynylbenzoate CAS No. 914943-91-2

Tert-butyl 3-ethynylbenzoate

Cat. No.: B592248
CAS No.: 914943-91-2
M. Wt: 202.253
InChI Key: SSDAUMHJIKPITN-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethynylbenzoate is an organic compound with the molecular formula C13H14O2. It is a colorless to yellow liquid and is primarily used in chemical research and synthesis. The compound is characterized by the presence of a tert-butyl ester group attached to a benzene ring, which also contains an ethynyl group at the meta position.

Scientific Research Applications

Tert-butyl 3-ethynylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester groups.

    Medicine: Potential use in the development of pharmaceuticals due to its structural features.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-ethynylbenzoate is not clear as it likely depends on the specific context in which it is used. Tert-butyl groups can modulate the self-assembly behavior of organic molecules on surfaces .

Safety and Hazards

Tert-butyl 3-ethynylbenzoate is associated with some safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethynylbenzoate typically involves the esterification of 3-ethynylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require heating under reflux to drive the esterification to completion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-ethynylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated benzene derivatives.

Comparison with Similar Compounds

    Tert-butyl benzoate: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

    Ethyl 3-ethynylbenzoate: Contains an ethyl ester group instead of a tert-butyl group, which affects its steric and electronic properties.

    Methyl 3-ethynylbenzoate: Similar to ethyl 3-ethynylbenzoate but with a methyl ester group.

Uniqueness: Tert-butyl 3-ethynylbenzoate is unique due to the combination of the bulky tert-butyl ester group and the reactive ethynyl group. This combination provides distinct reactivity patterns and makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

tert-butyl 3-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-5-10-7-6-8-11(9-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDAUMHJIKPITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-((trimethylsilyl)ethynyl)benzoate (I16) (4.40 g, 16.0 mmol) in THF (100 mL) at 0° C. under nitrogen was added 1.0 M TBAF in THF (20.0 mL, 20.0 mmol). The mixture was then stirred at 0° C. for 1 hour then 16 hours at room temperature. The mixture was then concentrated under reduced pressure, diluted with ethyl acetate (100 mL) and washed with water (3×100 mL). The organic extract was then purified using silica gel column chromatogaphy (0-5% EtOAc/petroleum benzine 40-60° C.) to give the title compound (I17) (2.72 g, 84%) as a pale yellow oil; 1H NMR (400 MHz, CDCl3) δ 8.09 (dd, J=1.5, 1.5 Hz, 1H), 7.97 (ddd, J=7.9, 1.5, 1.5 Hz, 1H), 7.63 (ddd, J=7.7, 1.4, 1.4 Hz, 1H), 7.38 (ddd, J=7.8, 7.8, 0.5 Hz, 1H), 3.11 (s, 1H), 1.59 (s, 9H).
Name
tert-butyl 3-((trimethylsilyl)ethynyl)benzoate
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
84%

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